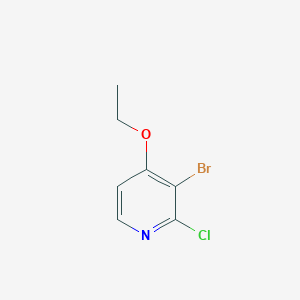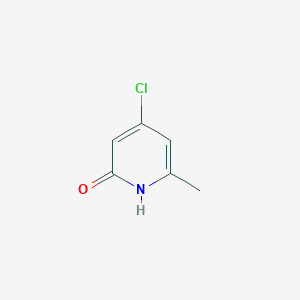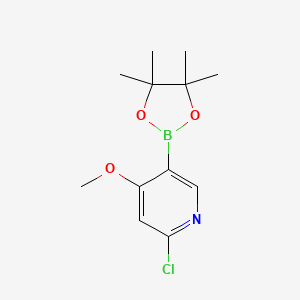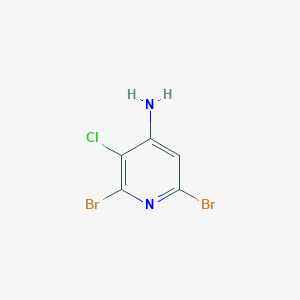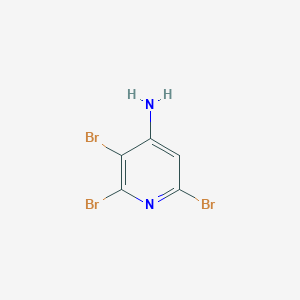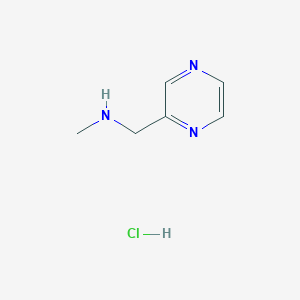![molecular formula C5H2Cl2N4 B8052964 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8052964.png)
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with chlorine atoms substituted at the 5 and 7 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with sodium nitrite and hydrochloric acid to yield the triazole ring through a diazotization reaction followed by cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 5 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5,7-diamino derivative of the triazolopyridine.
科学研究应用
Chemistry
In chemistry, 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
1H-[1,2,3]Triazolo[4,5-b]pyridine: Lacks the chlorine substitutions, making it less reactive in certain chemical reactions.
5-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine:
7-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine: Similar to the above but with the chlorine atom at a different position.
Uniqueness
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of two chlorine atoms, which significantly influence its chemical properties and reactivity. This dual substitution pattern enhances its potential for diverse applications in various fields, distinguishing it from its analogs.
属性
IUPAC Name |
5,7-dichloro-2H-triazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCNHAWIPHGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8052907.png)
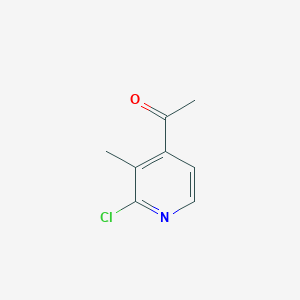
![4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B8052946.png)
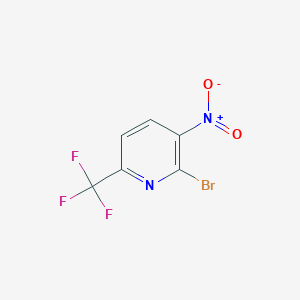
![6-fluoro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8052956.png)
